(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1932455-67-8
VCID: VC11510028
InChI:
SMILES:
Molecular Formula: C5H5F3O2
Molecular Weight: 154.1

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

CAS No.: 1932455-67-8

Cat. No.: VC11510028

Molecular Formula: C5H5F3O2

Molecular Weight: 154.1

Purity: 95

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid - 1932455-67-8

Specification

CAS No. 1932455-67-8
Molecular Formula C5H5F3O2
Molecular Weight 154.1

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure consists of a cyclopropane ring with two adjacent stereocenters at the 1- and 2-positions, bearing a carboxylic acid and a trifluoromethyl group, respectively. The (1R,2R) configuration denotes that both chiral centers adopt the R configuration, resulting in a specific spatial arrangement critical for interactions in biological systems .

Molecular Formula: C₅H₅F₃O₂
Molecular Weight: 156.09 g/mol
CAS Registry Number: 277756-46-4 (for the racemic mixture; stereospecific CAS may vary) .

Stereochemical Considerations

The strained cyclopropane ring imposes significant torsional stress, influencing the compound’s reactivity and conformational stability. The (1R,2R) enantiomer’s biological activity often diverges from its (1S,2S) or diastereomeric counterparts due to differential binding affinities to enzymes or receptors. For example, in protease inhibitors, stereochemistry dictates inhibitory potency by aligning the trifluoromethyl group into hydrophobic binding pockets .

Synthesis Methods

Industrial-Scale Preparation

A patented method for synthesizing 1-trifluoromethylcyclopropane-1-carboxylic acid (racemic) involves three steps :

  • Tosylation: 1-(Trifluoromethyl)cyclopropyl-1-ol reacts with p-toluenesulfonyl chloride in acetonitrile with sodium hydride to form a tosylate intermediate.

  • Cyanide Substitution: The tosylate undergoes nucleophilic displacement with sodium cyanide in dimethylformamide (DMF), yielding a nitrile intermediate.

  • Hydrolysis: Basic hydrolysis of the nitrile with sodium hydroxide produces the carboxylic acid.

Key Reaction Conditions:

  • Tosylation at -5–0°C to minimize side reactions .

  • Cyanide reflux in DMF (≈153°C) for 12 hours .

  • Hydrolysis under reflux with 40% NaOH .

Enantioselective Synthesis

The patent method yields racemic product, necessitating additional steps to isolate the (1R,2R) enantiomer. Potential strategies include:

  • Chiral Resolution: Using enantiopure resolving agents (e.g., cinchona alkaloids) to separate diastereomeric salts.

  • Asymmetric Catalysis: Employing transition-metal catalysts with chiral ligands during cyclopropanation. For example, Davies’ rhodium-catalyzed cyclopropanation of alkenes with diazo compounds could achieve high enantiomeric excess (ee) .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue
Melting PointNot reported (decomposes)
Boiling PointEstimated 210–220°C (dec.)
Solubility in WaterLow (hydrophobic CF₃ group)
logP (Octanol-Water)≈1.2 (predicted)
pKa (Carboxylic Acid)≈2.8 (similar to acetic acid)

The trifluoromethyl group enhances lipid solubility, facilitating membrane permeability, while the carboxylic acid provides a site for salt formation or hydrogen bonding .

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃): Cyclopropane protons appear as a multiplet (δ 1.2–1.8 ppm); carboxylic acid proton as a broad singlet (δ 12–13 ppm).

  • ¹⁹F NMR: Trifluoromethyl group resonates at δ -62 ppm (quartet, J = 10 Hz) .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundSubstituentsMolecular WeightKey Difference
(1R,2S)-2-(CF₃)cyclopropane-1-COOHOpposite configuration156.09Diastereomer; altered bioactivity
1-Methyl-2-CF₃-cyclopropane-1-COOHMethyl vs. COOH170.14Reduced acidity (pKa ≈3.5)
1-Ethoxycarbonyl-2-CF₃-cyclopropaneEster vs. COOH226.15Prodrug potential

Synthetic Challenges

  • Racemization Risk: The cyclopropane ring’s strain increases susceptibility to ring-opening under acidic/basic conditions, complicating enantiomer isolation .

  • Purification: Chromatographic separation of enantiomers requires chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

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